molecular formula C7H8FNO2S B13123585 5,6-Dimethylpyridine-3-sulfonyl fluoride

5,6-Dimethylpyridine-3-sulfonyl fluoride

Katalognummer: B13123585
Molekulargewicht: 189.21 g/mol
InChI-Schlüssel: UAQDFLFARANETL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Dimethylpyridine-3-sulfonyl fluoride is a fluorinated pyridine derivative known for its unique chemical properties and potential applications in various fields. The presence of both methyl and sulfonyl fluoride groups on the pyridine ring imparts distinct reactivity and stability to the compound, making it a valuable intermediate in organic synthesis and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethylpyridine-3-sulfonyl fluoride typically involves the fluorination of 5,6-Dimethylpyridine-3-sulfonyl chloride. This can be achieved through a one-pot synthesis process where sulfonates or sulfonic acids are transformed into sulfonyl fluorides under mild reaction conditions using readily available reagents . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The scalability of the synthesis process is crucial for meeting the demands of various applications in pharmaceuticals, agrochemicals, and other industries.

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Dimethylpyridine-3-sulfonyl fluoride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organoboron compounds for coupling reactions, oxidizing agents for oxidation reactions, and nucleophiles for substitution reactions. The reaction conditions are typically mild, ensuring the stability of the pyridine ring and the functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Wissenschaftliche Forschungsanwendungen

5,6-Dimethylpyridine-3-sulfonyl fluoride has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 5,6-Dimethylpyridine-3-sulfonyl fluoride involves its reactivity with nucleophiles and other reactive species. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5,6-Dimethylpyridine-3-sulfonyl fluoride include other fluorinated pyridine derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is the presence of both methyl and sulfonyl fluoride groups on the pyridine ring. This unique combination of functional groups imparts distinct reactivity and stability, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C7H8FNO2S

Molekulargewicht

189.21 g/mol

IUPAC-Name

5,6-dimethylpyridine-3-sulfonyl fluoride

InChI

InChI=1S/C7H8FNO2S/c1-5-3-7(12(8,10)11)4-9-6(5)2/h3-4H,1-2H3

InChI-Schlüssel

UAQDFLFARANETL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CN=C1C)S(=O)(=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.